

# Comparative Analysis of the Side Effect Profiles: Olgotrelvir and Paxlovid

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of the side effect profiles of **Olgotrelvir** and Paxlovid, two antiviral medications developed for the treatment of COVID-19. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available clinical trial data.

#### **Mechanism of Action**

A key differentiator between **Olgotrelvir** and Paxlovid lies in their mechanisms of action, which directly influences their side effect profiles, particularly concerning drug-drug interactions.

**Olgotrelvir** is a single-agent oral antiviral that functions as a dual inhibitor. It targets both the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication, and human cathepsin L, which plays a role in viral entry into host cells.[1][2][3][4] As a standalone treatment, it does not require a pharmacokinetic booster.[2][4]

Paxlovid is a combination therapy consisting of two components: nirmatrelvir and ritonavir.[5][6] [7][8] Nirmatrelvir is the active antiviral agent that inhibits the SARS-CoV-2 Mpro.[5][7][8][9] Ritonavir, however, does not have activity against SARS-CoV-2.[7][8] Its role is to act as a pharmacokinetic enhancer by strongly inhibiting the cytochrome P450 3A (CYP3A) enzyme.[5] [6][7][10] This inhibition slows down the metabolism of nirmatrelvir, thereby increasing its concentration in the body and prolonging its antiviral effect.[7] However, this mechanism is also the primary reason for the significant number of drug-drug interactions associated with Paxlovid.[10][11]





Click to download full resolution via product page

## **Quantitative Data on Adverse Events**

The following table summarizes the incidence of the most frequently reported adverse events for **Olgotrelvir** and Paxlovid based on clinical trial data.

| Adverse Event                | Olgotrelvir<br>Incidence       | Placebo<br>Incidence<br>(Olgotrelvir<br>Trial) | Paxlovid<br>Incidence          | Placebo<br>Incidence<br>(Paxlovid Trial) |
|------------------------------|--------------------------------|------------------------------------------------|--------------------------------|------------------------------------------|
| Skin Rash                    | 3.3%[4][12]                    | Not Specified                                  | Not Reported as a common event | Not Specified                            |
| Nausea                       | 1.5%[4][12]                    | Not Specified                                  | <1% - 3%                       | <1% - 2%                                 |
| Dysgeusia<br>(Altered Taste) | Not Reported as a common event | Not Specified                                  | 5% - 6%[13][14]<br>[15]        | <1%[14][15]                              |
| Diarrhea                     | Not Reported as a common event | Not Specified                                  | 3%[13][14][15]                 | 2%[14][15]                               |

Note: The incidence rates for Paxlovid can vary slightly across different studies and reports.

#### **Detailed Side Effect Profile**

The safety profile of **Olgotrelvir** was evaluated in a Phase 3, double-blind, randomized, placebo-controlled trial involving 1212 nonhospitalized adult participants with mild to moderate COVID-19.[4] The most frequently reported adverse events in the **Olgotrelvir** group were:



• Skin rash: 3.3%[4][12]

Nausea: 1.5%[4][12]

Notably, the study concluded that the adverse effects of **Olgotrelvir** were not dose-limiting, and no treatment-related serious adverse events were reported.[4][12] Phase 1 studies also demonstrated a favorable safety profile.[2][16]

The safety of Paxlovid has been assessed in Phase 2/3 randomized, placebo-controlled trials and extensive post-marketing surveillance.[14][17] The most common adverse reactions reported are:

- Dysgeusia (altered or metallic taste): This is the most frequently reported side effect, with an incidence of 5-6%.[13][14][15]
- Diarrhea: Reported in approximately 3% of patients.[13][14][15]

Other less common side effects include hypertension and myalgia.[15]

Serious Adverse Events and Drug Interactions:

A significant aspect of Paxlovid's side effect profile is the potential for serious adverse reactions due to drug-drug interactions.[10] The ritonavir component is a strong inhibitor of the CYP3A enzyme, which is responsible for metabolizing many common medications.[10][11] This can lead to increased plasma concentrations of concomitant medications, potentially causing severe or life-threatening events.[10][15]

Healthcare providers must carefully review a patient's current medications before prescribing Paxlovid to assess for potential interactions.[10]

Additionally, rare but serious adverse events have been reported for Paxlovid, including:

- Hypersensitivity reactions: Including anaphylaxis, toxic epidermal necrolysis, and Stevens-Johnson syndrome.[13][15]
- Hepatotoxicity: Liver transaminase elevations, clinical hepatitis, and jaundice have occurred.
  [10][13][15]



### **Experimental Protocols**

- Study Design: A phase 3, double-blind, randomized, placebo-controlled trial.[4]
- Participants: 1212 nonhospitalized adult participants with mild to moderate Covid-19, irrespective of risk factors.[4]
- Intervention: Participants were randomly assigned to receive either 600 mg of Olgotrelvir or a placebo orally twice daily for 5 days.[4]
- Primary Endpoints: Time to sustained recovery of a panel of 11 Covid-19-related symptoms and viral ribonucleic acid (RNA) load.[4]
- Safety Endpoint: Incidence of treatment-emergent adverse events.[4]

#### Click to download full resolution via product page

- Study Design: Two Phase 2/3 randomized, placebo-controlled trials.[14]
- Participants: Symptomatic adult subjects 18 years and older with a laboratory-confirmed diagnosis of SARS-CoV-2 infection. The EPIC-HR trial, for instance, enrolled unvaccinated outpatient adults at high risk for severe COVID-19.[14]
- Intervention: Patients received either Paxlovid (nirmatrelvir 300 mg and ritonavir 100 mg) or a placebo orally twice a day for five days.[14]
- Primary Endpoints: The benefit was evaluated by comparing the rates of COVID-19-related hospitalization or all-cause death within 28 days in the Paxlovid-treated group to the placebo-treated group.[14]
- Safety Assessment: Evaluation of adverse events.[14]

## **Summary and Conclusion**

**Olgotrelvir** and Paxlovid have distinct side effect profiles, largely influenced by their different mechanisms of action. **Olgotrelvir**, as a single agent, has been associated with mild adverse



events, primarily skin rash and nausea, in its Phase 3 clinical trial, with no treatment-related serious adverse events reported.

Paxlovid's most common side effects are dysgeusia and diarrhea. The critical consideration for Paxlovid is its potential for significant drug-drug interactions due to the inclusion of ritonavir as a CYP3A inhibitor. This necessitates a thorough medication review for all patients prior to initiating treatment. While effective, the risk of serious adverse reactions and hepatotoxicity, though rare, must be considered.

For drug development professionals, the comparison highlights the trade-offs between a single-agent therapy like **Olgotrelvir** and a combination therapy with a pharmacokinetic enhancer like Paxlovid. The development of potent, single-agent antivirals could mitigate the risk of drug-drug interactions, a significant clinical challenge in managing COVID-19 in patients with comorbidities who are often on multiple medications. Further research and real-world data will continue to refine our understanding of the long-term safety profiles of these antiviral agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olgotrelvir Wikipedia [en.wikipedia.org]
- 4. Olgotrelvir as a Single-Agent Treatment of Nonhospitalized Patients with Covid-19 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paxlovid Mechanism Of Action Consensus Academic Search Engine [consensus.app]
- 6. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 7. About | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 8. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study PMC [pmc.ncbi.nlm.nih.gov]



- 9. paxlovid.my [paxlovid.my]
- 10. Adverse Events | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 11. Adverse drug reactions reported following use of oral COVID-19 therapeutics in New Zealand [medsafe.govt.nz]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. fda.gov [fda.gov]
- 15. Pfizer Reports Additional Data on PAXLOVID™ Supporting Upcoming New Drug Application Submission to U.S. FDA | Pfizer [pfizer.com]
- 16. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 PMID: 38181791 | MCE [medchemexpress.cn]
- 17. Safety Profile of Paxlovid in the Treatment of COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of the Side Effect Profiles: Olgotrelvir and Paxlovid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#side-effect-profile-of-olgotrelvir-compared-to-paxlovid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com